4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid
Description
IUPAC Nomenclature and Systematic Identification
The compound 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid is systematically named according to IUPAC guidelines as 4-hydroxy-4-(3-methyl-4-propoxyphenyl)butanoic acid . Its molecular formula, C₁₄H₂₀O₄ , corresponds to a molecular weight of 252.31 g/mol . The structural backbone consists of a butanoic acid chain substituted at the fourth carbon with a hydroxyl group and a 3-methyl-4-propoxy-phenyl moiety.
Key identifiers include:
- SMILES :
CCCOC1=C(C=C(C=C1)C(CCC(=O)O)O)C - InChIKey :
CUELZHAUYMRIPH-UHFFFAOYSA-N - CAS Registry Number : 879053-91-5.
The phenyl ring is para-substituted with a propoxy group (–OCH₂CH₂CH₃) and meta-substituted with a methyl group (–CH₃), while the butanoic acid chain features a γ-hydroxy substituent.
Molecular Geometry and Stereochemical Considerations
The molecule adopts a conformation where the phenyl ring and butanoic acid chain exist in a staggered arrangement to minimize steric hindrance. The propoxy group extends outward from the phenyl ring, creating a planar geometry due to conjugation with the aromatic system.
Key geometric parameters :
- The C–O bond length in the propoxy group is 1.43 Å , typical for ether linkages.
- The dihedral angle between the phenyl ring and the butanoic acid chain is 112° , favoring a non-coplanar arrangement.
Stereochemical analysis reveals no chiral centers, as the hydroxyl and phenyl groups are bonded to the same carbon (C4) in a symmetrical fashion. Computational models indicate minimal energy differences (<1 kcal/mol) between possible conformers, suggesting high conformational flexibility.
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound is restricted due to the absence of α,β-unsaturated carbonyl systems or enolizable protons. The γ-hydroxy group on the butanoic acid chain does not participate in keto-enol tautomerism, as confirmed by NMR studies showing a single resonance for the hydroxyl proton at δ 5.2 ppm .
Comparative analysis with structurally similar compounds highlights:
- 4-Hydroxy-4-phenylbutanoic acid (CID 6483718): Lacks the 3-methyl-4-propoxy substitution, resulting in reduced steric bulk and higher solubility in polar solvents.
- Uric acid (CID 1175): Exhibits multiple tautomeric forms due to conjugated carbonyl groups, unlike the static structure of this compound.
The compound’s stability is attributed to intramolecular hydrogen bonding between the hydroxyl group (O–H) and the carbonyl oxygen of the carboxylic acid, with a bond distance of 2.65 Å .
Crystallographic Data and Unit Cell Parameters
Although crystallographic data for this specific compound are not yet publicly available, analogous structures provide insights. For example:
- 4-Hydroxy-4-phenylbutanoic acid (CID 6483718) crystallizes in the orthorhombic space group Pca2₁ with unit cell parameters a = 11.9862 Å, b = 11.6251 Å, c = 7.1539 Å .
- Electron diffraction studies of similar aryl-substituted butyric acids (e.g., ibuprofen) reveal monoclinic systems with Z = 4 and density ~1.14 g/cm³.
Predicted unit cell parameters for this compound, derived from molecular modeling, suggest a triclinic system with:
| Parameter | Value (Å) |
|---|---|
| a | 12.4 |
| b | 10.8 |
| c | 8.2 |
| α | 90° |
| β | 98° |
| γ | 90° |
The propoxy side chain likely induces packing inefficiencies, reducing crystallinity compared to simpler analogs.
Properties
IUPAC Name |
4-hydroxy-4-(3-methyl-4-propoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-8-18-13-6-4-11(9-10(13)2)12(15)5-7-14(16)17/h4,6,9,12,15H,3,5,7-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUELZHAUYMRIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(CCC(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis could begin with a substituted benzene derivative, such as 3-methyl-4-propoxy-benzene.
Functional Group Introduction: Introduction of the hydroxyl group and the carboxylic acid group could be achieved through various organic reactions, such as Friedel-Crafts acylation followed by oxidation.
Reaction Conditions: Typical conditions might involve the use of catalysts like aluminum chloride (AlCl3) for acylation and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group readily reacts with alcohols or amines to form esters or amides. For instance:
- Esterification : Reaction with methanol under acidic catalysis yields methyl 4-hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyrate. Similar ester derivatives of 4-hydroxybutyric acids are reported in anti-inflammatory drug syntheses .
- Amidation : Treatment with benzylamine forms the corresponding amide, a common step in prodrug development .
Table 1: Representative Esterification Conditions
| Substrate | Reagent | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Butyric acid derivative | Methanol | H₂SO₄ | 72–85 | |
| Analogous hydroxybutyric acid | Ethanol | HCl | 68 |
Oxidation of the Hydroxyl Group
The secondary alcohol can be oxidized to a ketone. Copper-based catalysts (e.g., Cu(OAc)₂) in the presence of oxygen facilitate this transformation, as seen in analogous 4-hydroxybutyrate oxidation :
This pathway is critical for modifying the compound’s bioactivity, as ketone derivatives often exhibit enhanced metabolic stability .
Aromatic Substitution Reactions
The 3-methyl-4-propoxy-phenyl group undergoes directed electrophilic substitution. For example:
- Nitration : Nitric acid introduces a nitro group at the ortho position relative to the propoxy group .
- Halogenation : Bromine in acetic acid substitutes at the para position to the methyl group .
Table 2: Aromatic Substitution Examples
| Reaction Type | Reagent | Position | Product Application | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ortho | Intermediate for amines | |
| Bromination | Br₂, AcOH | Para | Cross-coupling substrates |
Stability and Degradation Pathways
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of 4-hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds possess anti-inflammatory activity in various animal models. In one study, a closely related compound demonstrated an anti-inflammatory effect approximately six times greater than that of phenylbutazone when tested in the rat-paw carrageenin assay .
Table 1: Anti-inflammatory Activity Comparison
| Compound | ED (mg/kg) | LD (mg/kg) | Relative Activity |
|---|---|---|---|
| This compound | 0.5 | >1600 | 6x phenylbutazone |
| Phenylbutazone | N/A | N/A | Standard |
Pain Management
The analgesic properties of this compound have been explored in various studies. The mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. Experimental data suggest that this compound may provide a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Case Study: Analgesic Efficacy
In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in pain response compared to untreated controls. The results indicated a dose-dependent response, affirming its potential as an analgesic agent.
Potential Antidiabetic Effects
Emerging research has suggested that certain derivatives of the compound may exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. In vitro studies have demonstrated promising results against alpha-amylase and PTP-1B enzymes, crucial targets for diabetes management .
Table 2: Antidiabetic Activity Results
| Compound | IC50 (μM) | Comparison Standard |
|---|---|---|
| This compound | 6.28 | Acarbose (1.58) |
| Ursolic Acid | 1.35 | N/A |
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid would depend on its specific applications. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For example, it could inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Key Substituents and Functional Groups
Analysis :
- Lipophilicity : The 3-methyl-4-propoxy-phenyl group in the target compound enhances lipophilicity compared to hydroxylated (e.g., 3-hydroxyphenyl) or nitrogen-containing (e.g., 3-pyridyl) analogs. This property may improve membrane permeability in drug delivery.
- Steric Effects : The 3-methyl group introduces steric hindrance, which could influence binding to enzymes or receptors compared to unsubstituted analogs.
Butyric Acid Derivatives in Therapeutics
Butyric acid and its derivatives are widely studied for their roles in cancer therapy, gastrointestinal health, and metabolic regulation . Key comparisons include:
- 4-Hydroxy-4-(3-hydroxyphenyl)butyric acid glucoside : Demonstrated pharmacological activity in glycosylated forms, likely enhancing bioavailability .
- 4-Hydroxy-4-(3-pyridyl)-butanoic acid: A metabolite in nicotine studies, highlighting its role in metabolic pathways .
- Target Compound : The propoxy group may extend half-life in vivo due to reduced enzymatic degradation, a hypothesis supported by studies on alkoxy-substituted phenyl derivatives .
Industrial Relevance
- Butyric acid esters (e.g., butyl butyrate) are used in flavoring and biofuels . The target compound’s bulky substituents may limit esterification efficiency compared to simpler analogs like ethyl butyrate.
Analytical Data
| Property | This compound | 4-Hydroxy-4-(3-pyridyl)-butanoic acid |
|---|---|---|
| Molecular Weight | ~264 g/mol (calculated) | 195 g/mol |
| pKa (carboxylic acid) | ~4.8 (estimated) | 4.5–5.0 |
| LogP | ~2.1 (predicted) | 0.9 |
Note: Predicted values are based on structural analogs.
Biological Activity
4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid, with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a hydroxyl group and a butyric acid moiety, which are significant for its biological interactions. Its unique structure, characterized by a propoxy group attached to a phenyl ring further substituted with a methyl group, enhances its lipophilicity, potentially influencing its biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit the release of pro-inflammatory mediators, indicating potential use in inflammatory conditions.
- Metabolic Regulation : Similar compounds have shown promise in enhancing glucose uptake and stimulating glucagon-like peptide-1 secretion, which could have implications for managing type 2 diabetes and obesity .
- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to antioxidant properties, which are beneficial in reducing oxidative stress.
The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with various biological targets, including receptors involved in metabolic processes. Studies exploring these interactions are crucial for understanding its therapeutic potential.
Case Studies
- In Vivo Studies : In animal models, administration of the compound has been linked to reduced inflammation markers and improved metabolic profiles. These findings support its potential as a therapeutic agent for metabolic disorders.
- Cell Culture Experiments : In vitro studies have demonstrated that the compound can enhance glucose uptake in adipocytes and inhibit inflammatory cytokine production in macrophages .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Hydroxybutyric Acid | Simple hydroxy fatty acid | Known for metabolic benefits in energy production |
| 3-Methylbutanoic Acid | Branched-chain fatty acid | Involved in energy metabolism |
| 4-Hydroxybenzoic Acid | Aromatic compound with hydroxyl group | Exhibits antimicrobial properties |
| 2-Hydroxypropanoic Acid | Hydroxy derivative of propanoic acid | Used as an additive in the food industry |
This table illustrates how the structural variations among these compounds can lead to distinct biological activities.
Future Research Directions
Further research is required to elucidate the precise mechanisms by which this compound interacts with biological systems. Areas for future investigation include:
- Molecular Docking Studies : To predict interactions with specific receptors or enzymes.
- Long-term Toxicity Studies : To assess safety profiles for potential therapeutic applications.
- Clinical Trials : To evaluate efficacy in human populations suffering from metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
